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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

Cat. No.: B580592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European

Pharmacopoeia (Ph. Eur.) monographs for Rivaroxaban active substance (2932) and

Rivaroxaban Tablets (3021). The information is compiled from various public sources and is

intended to provide a detailed understanding of the quality control standards for this widely

used anticoagulant.

Introduction to Rivaroxaban and the European
Pharmacopoeia
Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation

cascade. It is prescribed for the prevention and treatment of various thromboembolic disorders.

The European Pharmacopoeia provides the legal and scientific benchmarks for the quality

control of medicines in Europe, ensuring their safety and efficacy. The monographs for

Rivaroxaban and its tablet formulation detail the required analytical procedures to ascertain the

identity, purity, and content of the drug.

Quantitative Data Summary
The following tables summarize the key quantitative parameters and acceptance criteria as

specified in the Ph. Eur. monograph for Rivaroxaban Tablets.
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Table 1: Assay and Content Uniformity
Test Method Acceptance Criteria

Assay
High-Performance Liquid

Chromatography (HPLC)

95.0% to 105.0% of the

labeled amount of

Rivaroxaban (C₁₉H₁₈ClN₃O₅S)

[1]

Uniformity of Dosage Units
Complies with Ph. Eur. general

chapter 2.9.40
-

Table 2: Dissolution
Tablet
Strength

Apparatus
Dissolution
Medium

Speed Time
Acceptance
Criteria (Q)

2.5 mg 2 (Paddle)
Acetate

buffer pH 4.5
75 rpm 30 min

Not less than

80% of the

labeled

amount is

dissolved[2]

10 mg 2 (Paddle)

Acetate

buffer pH 4.5

with sodium

dodecyl

sulfate

75 rpm 30 min

Not less than

80% of the

labeled

amount is

dissolved[2]

15 mg & 20

mg
2 (Paddle)

Acetate

buffer pH 4.5

with sodium

dodecyl

sulfate

75 rpm 30 min

Not less than

80% of the

labeled

amount is

dissolved[2]

Table 3: Related Substances (Impurities)
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Impurity Limit

Unspecified Impurities For each impurity, maximum 0.2%[2]

Total Impurities Maximum 0.3%[2][3]

Reporting Threshold 0.1%[2][3]

Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the Ph. Eur.

monograph for Rivaroxaban Tablets.

Identification
The identity of Rivaroxaban in the tablets is confirmed by two methods:

A. Ultraviolet (UV) Spectrophotometry: The UV spectrum of the principal peak in the

chromatogram of the test solution is compared with that of the reference solution obtained

during the assay. The spectra should be similar.[1]

B. High-Performance Liquid Chromatography (HPLC): The retention time of the principal

peak in the chromatogram of the test solution is compared with that of the principal peak in

the chromatogram of the reference solution. The retention times should be similar.[1]

Assay (HPLC)
This method determines the content of Rivaroxaban in the tablets.

Chromatographic Conditions:

Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped

octadecylsilyl silica gel for chromatography R (3 µm).[3]

Mobile Phase: A mixture of acetonitrile and water. The exact composition may vary, with

some sources indicating a 40:60 (v/v) ratio.[3]

Flow Rate: 1.0 mL/min.[3]
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Detection: UV spectrophotometer at 250 nm.[3]

Injection Volume: 5 µL.[3]

Column Temperature: 45 °C.[3]

Solution Preparation:

Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water

for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a

concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

Reference Solution (a): A solution of Rivaroxaban CRS (Chemical Reference Substance) in

the solvent mixture at a known concentration.[1]

Related Substances (HPLC)
This gradient HPLC method is used to determine the level of impurities in Rivaroxaban tablets.

Chromatographic Conditions:

Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped

octadecylsilyl silica gel for chromatography R (3 µm).[3]

Mobile Phase: A gradient elution using a mixture of Solution A (diluted phosphoric acid) and

acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV spectrophotometer at 250 nm.

Injection Volume: 5 µL.[3]

Column Temperature: 45 °C.[3]

Solution Preparation:
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Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water

for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a

concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

Reference Solution (b): A dilution of the test solution to a concentration corresponding to the

reporting threshold.[3]

Reference Solution (c): A solution of Rivaroxaban CRS and specified impurity reference

standards (e.g., Impurity G) for system suitability checks.[3]

System Suitability:

The resolution between the peaks due to impurity G and rivaroxaban should be at least 5.0.

[3]

Dissolution
This test evaluates the rate at which the drug substance dissolves from the tablet.

Apparatus:

Apparatus 2 (Paddle Apparatus) as described in Ph. Eur. general chapter 2.9.3.[2]

Dissolution Media:

For 2.5 mg tablets: 900 mL of acetate buffer solution with a pH of 4.5.[2]

For 10 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing sodium dodecyl

sulfate.[2]

For 15 mg and 20 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing a higher

concentration of sodium dodecyl sulfate.[2]

Test Conditions:

Rotation Speed: 75 rpm.[1][2]
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Temperature: 37 ± 0.5 °C.

Time: 30 minutes.[1][2]

Analysis of Samples:

The amount of dissolved Rivaroxaban is determined by HPLC using a method similar to the

assay.

Visualizations
The following diagrams illustrate the workflows for the key analytical procedures described in

the European Pharmacopoeia monograph for Rivaroxaban Tablets.
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Solution Preparation

HPLC Analysis

Calculation

Rivaroxaban Tablet

Powdered Tablet

Dissolve in Solvent Mixture

Filter

Test Solution (0.2 mg/mL)

Inject Test Solution

Rivaroxaban CRS

Dissolve CRS in Solvent Mixture

Reference Solution

Inject Reference Solution

HPLC System
(C18 Column, UV 250 nm)

Obtain Test Chromatogram Obtain Reference Chromatogram

Compare Peak Areas

Calculate % Assay

Result (95.0% - 105.0%)

Click to download full resolution via product page

Caption: Workflow for the Assay of Rivaroxaban Tablets by HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b580592?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Preparation

Gradient HPLC Analysis

Evaluation

Rivaroxaban Tablet

Powdered Tablet

Dissolve in Solvent Mixture

Filter

Test Solution (0.2 mg/mL)

Dilute Test Solution

Inject Test Solution

Reference Solution (b)
(Reporting Threshold)

Inject Ref Solution (b)

Rivaroxaban CRS + Impurity CRS

Dissolve in Solvent Mixture

Reference Solution (c)
(System Suitability)

Inject Ref Solution (c)

Gradient HPLC System
(C18 Column, UV 250 nm)

Obtain Chromatograms

Check System Suitability
(Resolution > 5.0)

Identify and Quantify Impurity Peaks

Compare with Limits

Result (Total Impurities < 0.3%)

Click to download full resolution via product page

Caption: Workflow for the Related Substances Test of Rivaroxaban Tablets.
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Dissolution Test

Sample Analysis

Result

Apparatus 2 (Paddle)
37 °C, 75 rpm

Place Tablet in Vessel
(900 mL Medium)

Run for 30 min

Withdraw Sample

Filter Sample

Analyze by HPLC

Quantify Dissolved Rivaroxaban

Compare with Acceptance Criteria

Result (Q > 80%)

Click to download full resolution via product page

Caption: Workflow for the Dissolution Test of Rivaroxaban Tablets.
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Conclusion
The European Pharmacopoeia monographs for Rivaroxaban and its tablet formulation provide

a robust framework for ensuring the quality, safety, and efficacy of this important anticoagulant.

The combination of identification, assay, related substances, and dissolution testing, utilizing

techniques such as HPLC and UV spectrophotometry, allows for comprehensive control over

the drug product. This guide serves as a detailed technical resource for professionals in the

pharmaceutical industry, offering a deeper understanding of the analytical requirements for

Rivaroxaban as per the European Pharmacopoeia. It is important to always refer to the current,

official publication of the European Pharmacopoeia for the most up-to-date and complete

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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